molecular formula C10H11ClO3S B1399551 1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one CAS No. 593960-75-9

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one

Cat. No. B1399551
Key on ui cas rn: 593960-75-9
M. Wt: 246.71 g/mol
InChI Key: TYCFMNLEFLOTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129541B2

Procedure details

A stirred solution of 2-Chloro-5-(2-oxo-propyl)-benzenesulphonyl chloride (prepared as described in Example 174a) (20.0 g, 74.9 mmol) in dioxane (300 ml) at room temperature is treated with a solution of sodium sulphite (18.9 g, 150 mmol) and sodium hydrogen carbonate (12.6 g, 150 mmol) in water (200 ml). The reaction mixture is heated to 75° C. for 10 minutes and then allowed to cool to room temperature. The solvent is removed in vacuo and the residue dissolved in DMF (200 ml). The solution is stirred at room temperature and treated with iodomethane (21.2 g, 150 mmol). After stirring for 20 minutes, the reaction mixture is diluted with water (1000 ml) and extracted with ethyl acetate (3×250 ml). The combined organic layers are washed with water (2×200 ml), brine (100 ml), dried over MgSO4 and concentrated in vacuo to yield the titled compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=[O:11])[CH3:10])=[CH:4][C:3]=1[S:12](Cl)(=[O:14])=[O:13].S([O-])([O-])=O.[Na+].[Na+].[C:22](=O)([O-])O.[Na+].IC>O1CCOCC1.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=[O:11])[CH3:10])=[CH:4][C:3]=1[S:12]([CH3:22])(=[O:14])=[O:13] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CC(C)=O)S(=O)(=O)Cl
Name
Quantity
18.9 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
12.6 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
21.2 g
Type
reactant
Smiles
IC
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in DMF (200 ml)
STIRRING
Type
STIRRING
Details
After stirring for 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×250 ml)
WASH
Type
WASH
Details
The combined organic layers are washed with water (2×200 ml), brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CC(C)=O)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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